molecular formula C11H20NO+ B14946019 4-Ethynyl-4-hydroxy-1,1,2,5-tetramethylpiperidinium

4-Ethynyl-4-hydroxy-1,1,2,5-tetramethylpiperidinium

Cat. No.: B14946019
M. Wt: 182.28 g/mol
InChI Key: GRWLMGUBLGXQIT-UHFFFAOYSA-N
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Description

4-(1-Ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridinium is an organic compound characterized by the presence of an ethynyl group, a hydroxy group, and a hexahydropyridinium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridinium typically involves multi-step organic reactions. One common approach is to start with a suitable precursor molecule that contains the hexahydropyridinium ring. The ethynyl group can be introduced through a reaction with an alkyne, while the hydroxy group can be added via hydroxylation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridinium can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ethynyl group can be reduced to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl or hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ethynyl group can produce an alkane.

Scientific Research Applications

4-(1-Ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridinium has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1-ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridinium involves its interaction with specific molecular targets and pathways. The ethynyl and hydroxy groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can modulate various biological processes, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1-ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridinium include:

  • 4-(1-ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridine
  • 4-(1-ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydroquinolinium

Uniqueness

The uniqueness of 4-(1-ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridinium lies in its specific combination of functional groups and the hexahydropyridinium ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H20NO+

Molecular Weight

182.28 g/mol

IUPAC Name

4-ethynyl-1,1,2,5-tetramethylpiperidin-1-ium-4-ol

InChI

InChI=1S/C11H20NO/c1-6-11(13)7-10(3)12(4,5)8-9(11)2/h1,9-10,13H,7-8H2,2-5H3/q+1

InChI Key

GRWLMGUBLGXQIT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C[N+]1(C)C)C)(C#C)O

Origin of Product

United States

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